molecular formula C19H16BrNO6 B2467428 6-bromo-N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 710987-71-6

6-bromo-N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2467428
CAS No.: 710987-71-6
M. Wt: 434.242
InChI Key: UUONDLGPUSANBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H16BrNO6 and its molecular weight is 434.242. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Molecular Interactions

4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its Derivatives
Studies on 4-oxo-N-phenyl-4H-chromene-2-carboxamide and 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, closely related compounds, reveal intricate molecular conformations and polymorphic structures, indicating a significant potential for diverse molecular interactions and structural complexities. These features could be relevant for the design of compounds with specific molecular characteristics (Reis et al., 2013).

Molecular Fluorescence and Solid State Properties

Benzo[c]coumarin Carboxylic Acids
Certain benzo[c]coumarin carboxylic acids exhibit remarkable fluorescence properties in both ethanol solutions and solid states, attributed to their extended conjugated systems and hydrogen-bonding interactions. This property is crucial in applications requiring fluorescence-based detection or signaling (Shi et al., 2017).

Molecular Assembly and Crystal Structures

Pi-Stacked Dimers and C-H...pi(Arene) Hydrogen Bonds
The structural analysis of compounds like 6-methoxy-3,3-dimethyl-3H-benzo[f]chromene showcases the formation of pi-stacked dimers and unique C-H...pi(arene) hydrogen bonds. These interactions are pivotal in understanding molecular assembly and designing compounds with desired solid-state properties (da Silva et al., 2007).

Synthesis and Chemical Reactions

Reformatsky Reaction with 2-Oxo-2H-benzo[f]chromene-3-carboxylic Acid Esters
The successful application of the Reformatsky reaction to synthesize derivatives of 4-(1-methyl-1-methoxycarbonylethyl)-2-oxo-3,4-dihydro-2H-benzo[f]chromene-3-carboxylic acid showcases the compound's reactivity and potential as a building block for complex molecules (Shchepin et al., 2003).

Biological Applications and Pharmacological Potential

Novel Oxadiazole Derivatives Containing 2H-chromen-2-one Moiety
The synthesis of novel oxadiazole derivatives containing a 2H-chromen-2-one moiety, with potential antibacterial and antifungal activities, emphasizes the compound's significance in medicinal chemistry and its potential as a scaffold for developing therapeutic agents (Mahesh et al., 2022).

Properties

IUPAC Name

6-bromo-N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO6/c1-24-12-4-5-14(15(9-12)25-2)21-18(22)13-7-10-6-11(20)8-16(26-3)17(10)27-19(13)23/h4-9H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUONDLGPUSANBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.